molecular formula C16H19NO2S B2875690 N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide CAS No. 1286719-72-9

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide

Cat. No.: B2875690
CAS No.: 1286719-72-9
M. Wt: 289.39
InChI Key: VSIRPWGESCMBFQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide is a synthetic chemical compound featuring a thiophene carboxamide core, a structure recognized for its significant relevance in medicinal chemistry and drug discovery research . The thiophene nucleus is a privileged pharmacophore in medicinal chemistry, found in numerous compounds with diverse biological attributes . Specifically, thiophene-3-carboxamide derivatives are of high interest to researchers for constructing combinatorial libraries and conducting exhaustive efforts in the search for lead molecules . This compound is provided for research purposes to investigate its potential biological properties. Thiophene-carboxamide analogues have been reported to exhibit a wide range of therapeutic activities in scientific studies, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects . The structural motif of incorporating an amide group with a thiophene ring is a common strategy in developing potent bioactive molecules, as the amide group can contribute to favorable drug-receptor interactions and improved physicochemical properties . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in the development of novel heterocyclic compounds . It is also suitable for material science applications, where thiophene derivatives are explored for their use in organic semiconductors and thin-film technologies . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(19,9-7-13-5-3-2-4-6-13)12-17-15(18)14-8-10-20-11-14/h2-6,8,10-11,19H,7,9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIRPWGESCMBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 2-hydroxy-2-methyl-4-phenylbutylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide is an organic compound with a thiophene ring linked to a carboxamide functional group, drawing interest as a building block in synthesizing complex molecules and for potential therapeutic uses. Research suggests it possesses antimicrobial and anticancer properties, indicating its potential as a therapeutic agent. The compound's mechanism of action likely involves the modulation of key enzymes and receptors critical in biological pathways, although specific targets are still under investigation.

Scientific Research Applications

  • Antimicrobial Properties: N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide has demonstrated antimicrobial activity.
  • Anticancer Properties: Studies have investigated its anticancer properties, suggesting its potential as a therapeutic agent. It is believed that the compound can bind to enzymes involved in cancer proliferation, modulating their activity and potentially leading to reduced tumor growth. Further research is needed to elucidate the specific molecular interactions and pathways influenced by this compound.
  • Enzyme Interactions: Studies on N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamide have focused on its interactions with biological targets, particularly enzymes involved in cancer proliferation.

Comparisons with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspect
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideContains a pyridine ringAntibacterial activityExhibits strong antibacterial properties against resistant strains
N-(4-phenybutyl)thiophene-2-carboxamideSimilar structure but lacks hydroxyl groupPotential neuroprotective effectsModulates amyloid beta aggregation in Alzheimer's research
SuprofenNon-steroidal anti-inflammatory drugAnti-inflammatory propertiesPrimarily used for pain relief rather than anticancer effects

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its antimicrobial activity may result from disrupting bacterial cell membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on substituents at the carboxamide nitrogen, thiophene ring modifications, and biological activities. Below is a systematic comparison:

Substituent Effects on the Carboxamide Nitrogen
Compound Name N-Substituent Key Features Biological Activity/Notes References
Target Compound 2-hydroxy-2-methyl-4-phenylbutyl Hydroxyl group enhances solubility; phenyl enables π-π interactions Hypothesized kinase/VEGFR-2 inhibition
N-(4-Chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide 4-Chlorophenyl Electron-withdrawing Cl improves metabolic stability Precursor for 4-aminothiophene derivatives
N-(4-Fluorophenyl)-thiophene-3-carboxamide derivatives 4-Fluorophenyl Fluorine increases lipophilicity and bioavailability Tau aggregation inhibition (IC50 ~10–50 µM)
N-(Adamantan-1-yl)-thiophene-3-carboxamide Adamantane Rigid, bulky structure enhances target selectivity Neuroprotective applications (tau inhibition)

Key Insights :

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyl group contrasts with lipophilic substituents like 4-chlorophenyl or adamantane, suggesting divergent pharmacokinetic profiles.
  • Steric Effects : The 2-methyl group in the target compound may reduce enzymatic degradation compared to linear alkyl chains .
Thiophene Ring Modifications
Compound Name Thiophene Substitution Activity Impact References
5-Cyano-N-(4-methoxyphenyl)-thiophene-3-carboxamide 5-Cyano, 4-acetamido Enhanced VEGFR-2 inhibition (IC50 < 1 µM) due to electronic effects
4-(1-((Allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-thiophene-3-carboxamide Cyclopropylamino, allyloxy Improved tau aggregation inhibition (IC50 ~5–20 µM) via conformational rigidity
5-Methyl-2-(5-methylisoxazol-3-yl)thiophene-3-carboxamide 5-Methyl, isoxazole fusion Dual-action GAT inhibition (IC50 ~0.5–5 µM)

Key Insights :

  • Electron-Withdrawing Groups: Derivatives with cyano (e.g., compound 5 in ) or trifluoroacetamido (e.g., compound 10 in ) groups exhibit stronger enzyme inhibition, likely due to enhanced electrophilicity.
  • Ring Fusion : Isoxazole or pyrimidine fusion (e.g., compound 47l in ) broadens target selectivity compared to the target compound’s simpler thiophene scaffold.


Key Insights :

  • The target compound’s hydroxyl and phenylbutyl groups may position it between neuroprotective (tau inhibition) and anticancer applications, though direct activity data is lacking.
  • Analogous compounds with polar substituents (e.g., hydroxyl, cyano) show superior activity in enzyme inhibition assays compared to lipophilic analogs .

Structural Confirmation :

  • NMR/IR : Expected peaks include hydroxyl (IR ~3400 cm⁻¹), thiophene C=S (IR ~690 cm⁻¹), and aromatic protons (1H NMR δ 7.2–7.8 ppm) .
  • MS : Molecular ion peak consistent with M+ = ~350–400 Da .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring, a carboxamide group, and a phenyl-substituted butyl chain. Its molecular formula is C16H19NO2SC_{16}H_{19}NO_2S, with a molecular weight of 289.4 g/mol . The unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . The compound's ability to modulate various biological pathways makes it a candidate for drug development.

Anticancer Properties

Studies have shown that thiophene derivatives exhibit significant anticancer properties. For instance, this compound has been investigated for its inhibitory effects on various cancer cell lines. In one study, the compound demonstrated an IC50 value of 12.4 µM against a specific cancer target, indicating potent activity .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been explored for its antimicrobial properties. Preliminary screening suggests that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeIC50 (µM)Notable Activity
This compoundThiophene derivative12.4 ± 0.9Anticancer activity
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-carboxamideThiophene derivative>50Limited activity
N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-3-carboxamideFuran derivative>50Limited activity

This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly due to differences in their functional groups and positioning on the ring structure.

Case Studies and Research Findings

  • Inhibitory Effects on Lipoxygenase : A study focused on the design of thiophene inhibitors revealed that derivatives similar to this compound were effective in inhibiting the enzyme lipoxygenase (LOX), which is implicated in inflammation and cancer .
  • Fragment-Based Drug Discovery : Research utilizing fragment-based approaches identified thiophenes as promising scaffolds for developing new therapeutics targeting various diseases, including cancer and inflammation .

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